4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indolecarboxylic acids. This compound features a carboxylic acid functional group at the 2-position of the indole structure, with chlorine substituents at the 4 and 5 positions, and a methyl group at the 1 position. Its molecular formula is and it has a molecular weight of approximately 244.07 g/mol. The presence of chlorine atoms contributes to its reactivity and stability, making it suitable for various chemical applications and biological investigations.
The synthesis of 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves several methods, with the Fischer indole synthesis being one of the most common. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, starting materials such as 4,5-dichloro-2-nitrobenzaldehyde and methylamine are used. The reaction is conducted in the presence of strong acids like hydrochloric acid or methanesulfonic acid under reflux conditions .
The synthetic route may involve multiple steps, including:
These methods emphasize both traditional synthetic techniques and modern approaches in organic chemistry .
The molecular structure of 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid can be represented with its canonical SMILES notation as CN1C2=C(C=C1C(=O)O)C(=C(C=C2)Cl)Cl
. The structure features a fused bicyclic system characteristic of indoles, with distinct substituents that influence its chemical properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 244.07 g/mol |
IUPAC Name | 4,5-Dichloro-1-methylindole-2-carboxylic acid |
InChI | InChI=1S/C10H7Cl2NO2/c1-13-7-3-2-6(11)9(12)5(7)4-8(13)10(14)15/h2-4H,1H3,(H,14,15) |
InChI Key | HAGCLOLTFAMPKW-UHFFFAOYSA-N |
Canonical SMILES | CN1C2=C(C=C1C(=O)O)C(=C(C=C2)Cl)Cl |
4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization .
The mechanism of action for 4,5-dichloro-1-methyl-1H-indole-2-carboxylic acid involves its interactions with biological targets at a molecular level. Research indicates that this compound may influence various biochemical pathways:
Studies have shown that the unique positioning of chlorine atoms and the methyl group significantly affect its interaction with target proteins and enzymes .
The compound exhibits typical characteristics associated with indoles:
The chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Approximately 142–145 °C |
Solubility | Soluble in polar solvents |
4,5-Dichloro-1-methyl-1H-indole-2-carboxylic acid has several applications across various scientific fields:
This compound's unique structural attributes make it a valuable subject for ongoing research in medicinal chemistry and related disciplines.
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3